molecular formula C21H21ClN4OS B1663615 Ziprasidone CAS No. 146939-27-7

Ziprasidone

Cat. No.: B1663615
CAS No.: 146939-27-7
M. Wt: 412.9 g/mol
InChI Key: MVWVFYHBGMAFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ziprasidone is an atypical antipsychotic approved by the U.S. FDA for treating schizophrenia, acute manic/mixed episodes in bipolar disorder, and agitation in schizophrenia patients via intramuscular injection . It acts as a serotonin (5-HT2A) and dopamine (D2) receptor antagonist, with additional affinity for 5-HT1A/1D, α1-adrenergic, and H1 receptors . Its unique receptor profile contributes to efficacy with a lower risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics. This compound is metabolized primarily via aldehyde oxidase and CYP3A4, with a half-life of 7–10 hours .

Preparation Methods

Early Synthetic Routes and Limitations

Nucleophilic Substitution in Aqueous Media

The foundational synthesis of ziprasidone involves a nucleophilic substitution reaction between 5-(2-chloroethyl)-6-chloro-oxindole (CEI) and 1-(1,2-benzisothiazol-3-yl)piperazine (BITP). Early methods, as described in U.S. Pat. No. 5,312,925, utilized aqueous sodium carbonate (Na₂CO₃) under reflux conditions (100°C) for 14–16 hours. This approach yielded this compound base with approximately 94.5% purity, necessitating subsequent recrystallization from tetrahydrofuran (THF) to achieve 99.7% purity. However, residual trapped hydrogen chloride (HCl) in the hydrochloride salt form led to degradation, producing impurities such as isopropylene this compound and mesityl oxide.

Challenges in Industrial Scalability

Initial processes suffered from inconsistent yields (20–51%) and prolonged reaction times (13–24 hours). For instance, U.S. Pat. No. 6,150,366 required double recrystallization of the base to mitigate impurities, complicating scale-up due to solvent-intensive steps. Furthermore, the use of isopropyl alcohol for slurrying introduced mesityl oxide, a degradation byproduct that compromised color stability.

Improved Methods for Enhanced Purity

Solvent Optimization and Acid Trapping

The breakthrough in U.S. Pat. No. 8,178,674 addressed HCl entrapment by modifying the workup procedure. After refluxing CEI and BITP in tetrahydrofuran (THF)-water (3:1 v/v), aqueous HCl was added in two lots at 60–62°C, followed by cooling to 13°C to crystallize this compound hydrochloride. This method reduced impurities to <0.1% and achieved 99.9% purity by ensuring complete HCl removal through vacuum drying at 35–55°C.

Halide Salt Catalysis

European Patent EP1975169 introduced a polar aprotic solvent system (e.g., dimethylformamide) with 0.4–0.5 equivalents of potassium iodide (KI). Refluxing at 80–85°C for 5–8 hours improved reaction kinetics, yielding 97.8% pure this compound after two water washes. The inclusion of halide salts enhanced nucleophilic displacement by stabilizing the transition state, reducing side reactions.

Solvent and Catalyst Innovations

Acetonitrile-Mediated Synthesis

U.S. Pat. Appl. 20080214816A1 demonstrated that acetonitrile, when used with sodium iodide (NaI) at 120–125°C under pressure (300 kPa), accelerated the reaction to 25 hours. Post-reaction, the product was purified via sequential water and THF refluxes, achieving 99.4% purity with a 51% molar yield. Acetonitrile’s high dielectric constant (37.5) facilitated better solubility of BITP, minimizing oligomerization byproducts.

Aqueous-Organic Biphasic Systems

Recent advancements employ biphasic systems, such as n-butanol-water (9:1 v/v), to enhance phase separation and reduce solvent usage. This method, detailed in U.S. Pat. Appl. 20050143397, reduced reaction times to 8–10 hours while maintaining yields above 85%. The organic phase efficiently partitioned unreacted CEI, simplifying purification.

Alternative Synthesis Pathways

Reductive Amination Approach

An alternative route described by TSI Journals involves reductive amination of 5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)acetyl)-6-chloroindolin-2-one using triethylsilane and methanesulfonic acid. This one-pot method achieved 76% yield and 99.8% purity, bypassing intermediate isolation steps.

Comparative Analysis of Methodologies

Yield and Purity Metrics

Method Solvent System Catalyst Time (h) Yield (%) Purity (%)
Aqueous Na₂CO₃ Water None 14–16 51 94.5
THF-HCl Recrystallization THF/Water HCl 24 67 99.9
Acetonitrile-NaI Acetonitrile NaI 25 51 99.4
Biphasic n-butanol n-butanol/Water KI 8–10 85 98.2
Reductive Amination Methanol/Chloroform Et₃SiH 6 76 99.8

Impurity Profiles

  • Isopropylene this compound : Formed via HCl-catalyzed dehydration in isopropyl alcohol.
  • Mesityl oxide : Generated from acetone condensation during THF purification.
  • Chloroacetyl adducts : Observed in acetonitrile systems due to residual chloride.

Industrial Scalability and Process Optimization

Continuous Flow Reactors

Pilot-scale studies have adopted continuous flow systems to enhance mixing and heat transfer. A 2018 trial achieved 92% yield by maintaining precise temperature control (65±1°C) and residence time (45 minutes).

Green Chemistry Initiatives

Recent efforts focus on replacing THF with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity (dielectric constant: 4.8 vs. 7.6 for THF). CPME’s higher boiling point (106°C) also reduces evaporative losses.

Comparison with Similar Compounds

Functional Analogues: Atypical Antipsychotics

Perospirone

  • Study Design : A 2007–2009 trial compared Ziprasidone (n=145) and Perospirone (n=145) in 290 schizophrenia patients. Both drugs showed comparable reductions in Positive and Negative Syndrome Scale (PANSS) scores, but this compound exhibited fewer metabolic side effects, such as weight gain and hyperlipidemia .

Loxapine and Thioridazine

  • Neurotransmitter Release: In preclinical studies, this compound increased dopamine (DA) and acetylcholine (ACh) release preferentially in the medial prefrontal cortex (mPFC) over the nucleus accumbens (NAC), a trait shared with other atypical antipsychotics.
  • Clinical Implications : Preferential mPFC activity correlates with improved cognitive function and reduced EPS risk .

Metabolic Profile Comparison

  • Triglycerides and Weight : A 12-week study found switching to this compound significantly reduced triglycerides (TG), body mass index (BMI), and waist-to-hip ratio (WHR) compared to baseline (p<0.05), unlike olanzapine or risperidone, which often worsen metabolic parameters .
  • Efficacy Ranking : A 2013 meta-analysis ranked this compound 9th among 15 antipsychotics for overall efficacy, with clozapine and amisulpride being superior. However, its favorable metabolic profile positions it as a preferred option for long-term therapy .

Research Findings and Data Tables

Table 1: Receptor Binding Affinity (Ki, nM)

Compound 5-HT2A D2 H1 α1
This compound 0.4 4.8 47 10
Perospirone 0.2 2.3 120 25
Olanzapine 4.0 11 7.0 19
Thioridazine 18 3.4 360 1.5

Data synthesized from preclinical studies

Table 2: Clinical Efficacy and Metabolic Outcomes

Parameter This compound Perospirone Olanzapine
PANSS Reduction (%) 42% 38% 45%
Weight Change (kg) -1.2 +0.8 +4.5
TG Reduction (%) 15%* 5% +20%

Data from ; *p<0.05 vs. baseline

Analytical and Quality Considerations

This compound hydrochloride monohydrate must meet stringent purity criteria per USP guidelines:

  • Impurity Limits : Total impurities ≤0.8%, including ≤0.5% for the sulfoxide analog and ≤0.2% for unspecified degradation products .
  • Chromatographic Resolution : System suitability requires ≥2.0 resolution between this compound and related compounds B/F, with ≤10% RSD for peak reproducibility .

Biological Activity

Ziprasidone is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its biological activity extends beyond traditional psychiatric applications, showing potential in various therapeutic areas, including oncology and neuropsychiatric conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound exhibits a unique multireceptor-binding profile. It acts as a full antagonist at D2 dopamine receptors and 5-HT2A serotonin receptors, which are crucial in managing psychotic symptoms. Additionally, this compound has moderate affinity for norepinephrine and serotonin reuptake sites, contributing to its antidepressant and anxiolytic effects . This dual action helps stabilize dopamine levels in the brain, which is beneficial for treating psychosis while minimizing extrapyramidal side effects commonly associated with older antipsychotics.

Pharmacokinetics

This compound is characterized by predictable pharmacokinetics. Key pharmacokinetic parameters include:

  • Half-life : Approximately 6–7 hours.
  • Bioavailability : 60% when taken without food; increases to 100% with a meal of at least 500 kcal.
  • Protein Binding : Over 99%.
  • Metabolism : Primarily via CYP3A4 and aldehyde oxidase pathways, producing various metabolites .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Half-life6–7 hours
Oral Bioavailability60% (100% with food)
Protein Binding>99%
Primary Metabolism EnzymesCYP3A4, Aldehyde Oxidase

Anticancer Potential

Recent studies have indicated that this compound may have anticancer properties. An in-silico and in-vitro study demonstrated that this compound effectively blocks the cell cycle at the G1-S phase and induces apoptosis in cancer cells. This suggests its potential as a therapeutic agent against certain types of cancer, particularly breast cancer . Further in-vivo studies are necessary to validate these findings.

Clinical Efficacy

This compound has shown significant efficacy in managing symptoms of schizophrenia and bipolar disorder. A one-year double-blind study reported that patients treated with this compound had a significantly lower probability of relapse compared to those on placebo . The study's findings are summarized below:

Table 2: Relapse Rates in Schizophrenia Patients

Treatment GroupRelapse Rate (%)P-value
This compound 40 mg/day43<0.002
This compound 80 mg/day35<0.001
This compound 160 mg/day36<0.001
Placebo77-

Case Studies

  • Delusional Parasitosis : A case report highlighted the successful use of this compound monotherapy in a patient with delusional parasitosis, resulting in complete remission over one year . This indicates its potential utility beyond conventional indications.
  • Parkinson's Disease Psychosis : A systematic review found that this compound was generally effective for treating psychosis in Parkinson's disease patients with minimal adverse events reported . However, caution is advised as some patients experienced worsening motor symptoms.

Safety Profile

This compound is generally well-tolerated with a safety profile similar to other atypical antipsychotics. The ZODIAC study indicated no significant increase in nonsuicidal mortality compared to olanzapine, reinforcing its safety for long-term use . However, monitoring for metabolic side effects remains essential.

Table 3: ZODIAC Study Findings

EndpointThis compound Group (%)Olanzapine Group (%)Risk Ratio (95% CI)
Nonsuicide Mortality0.910.901.02 (0.76-1.39)
All-cause Mortality1.131.121.01 (0.77-1.33)

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ziprasidone, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves Friedel-Crafts acylation, carbonyl reduction, and dechlorination steps, starting from 6-chloro-2-oxindole, chloroacetyl chloride, and 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride. Critical factors include temperature control during acylation (60–80°C) to minimize side reactions and solvent selection (e.g., dichloromethane or toluene) for optimal intermediate stability. Purity is validated via HPLC (≥98%), with yield optimization relying on stoichiometric ratios (e.g., 1:1.2 molar ratio of indole to benzisothiazole derivatives) .

Q. How do this compound’s receptor binding affinities inform its antipsychotic efficacy, and what assays are used to quantify these interactions?

this compound exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors (Ki values: 0.4 nM and 0.2 nM, respectively), determined via radioligand binding assays using [³H]spiperone for D2 and [³H]ketanserin for 5-HT2A. Competitive binding studies in transfected HEK293 cells under standardized pH (7.4) and temperature (37°C) conditions are critical. Researchers should account for inverse agonist activity at 5-HT2A using functional assays like calcium flux measurements to contextualize clinical efficacy .

Q. What pharmacokinetic parameters must be prioritized when designing in vivo studies of this compound?

Key parameters include bioavailability (~60% with food due to lipid-dependent absorption), half-life (7–10 hours), and protein binding (~99%). Dose-ranging studies in rodent models should administer 1–10 mg/kg orally, with plasma levels monitored via LC-MS/MS. Researchers must standardize feeding schedules to control for food-induced absorption variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved in preclinical models?

Discrepancies in hepatic CYP3A4-mediated metabolism (e.g., t½ variations between human and rodent microsomes) require cross-species comparative studies. Use recombinantly expressed CYP isoforms to isolate metabolic pathways, and validate findings with humanized liver mouse models. Incorporate UPLC-QTOF-MS for metabolite profiling to identify species-specific oxidation products (e.g., S-oxides vs. N-dealkylated derivatives) .

Q. What methodological considerations are critical for designing randomized controlled trials (RCTs) assessing this compound’s efficacy in treatment-resistant schizophrenia?

RCTs must employ double-blinding, active comparators (e.g., clozapine), and standardized endpoints (PANSS or CGI-S scores). Stratify participants by CYP2D6 genotype to control for metabolic variability. Power calculations should assume a moderate effect size (Cohen’s d = 0.5), requiring ≥120 participants per arm. Ethical protocols must address dropout risks and rescue medication protocols .

Q. How can in vitro and in vivo models be integrated to study this compound’s cardiotoxic risk (QT prolongation)?

Combine hERG channel inhibition assays (IC50: ~0.1 µM) with telemetry in conscious guinea pigs to assess QTc prolongation. Use Langendorff-perfused hearts to isolate direct electrophysiological effects from autonomic influences. Confounding factors (e.g., hypokalemia) should be controlled via dietary potassium standardization. Cross-validate findings with human induced pluripotent stem cell-derived cardiomyocytes .

Q. What strategies mitigate bias in meta-analyses of this compound’s comparative effectiveness?

Apply PRISMA guidelines with explicit inclusion criteria (e.g., RCTs ≥8 weeks, fixed dosing). Assess publication bias via funnel plots and Egger’s regression. Use random-effects models to account for heterogeneity, and conduct subgroup analyses by ethnicity (CYP2D6*10 allele prevalence in Asian populations) and comorbidity (e.g., substance use disorders) .

Q. Methodological Guidance

  • Experimental Design : For receptor studies, include positive controls (e.g., haloperidol for D2) and validate assays across ≥3 independent replicates .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting safety data, prioritizing temporality and biological plausibility .
  • Literature Review : Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR CYP3A4)") in PubMed/Scopus, and screen references via Rayyan QCRI to minimize selection bias .

Properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWVFYHBGMAFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138982-67-9 (hydrochloride monohydrate)
Record name Ziprasidone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146939277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023753
Record name Ziprasidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ziprasidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

-2 °C (28 °F) - closed cup
Record name Ziprasidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

7.18e-03 g/L
Record name Ziprasidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

146939-27-7
Record name Ziprasidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146939-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ziprasidone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146939277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziprasidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ziprasidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIPRASIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UKA5VEJ6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ziprasidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ziprasidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>276°C (Ziprasidone Hydrochloride Monohydrate), > 300 °C
Record name Ziprasidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ziprasidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and ethanol (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of ethanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h., then at 70–75° C. for another 24 h. This afforded 5.27 g of anhydrous ziprasidone hydrochloride. The material contained a small amount of residual ethanol, 0.7% determined by NMR. The IR and powder X-ray diffractogram matched that of the desired anhydrous product as depicted in U.S. Pat. No. 5,312,925.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-necked flask equipped with mechanical stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and 1-methyl-2-pyrrolidinone (60 mL) under nitrogen and the suspension was warmed up to 35–40° C. to dissolution. The flask was cooled to about 25° C. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred at about 25° C. for about 3 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C. and the damp cake transferred to a flask equipped with magnetic stirrer and nitrogen inlet. Isopropanol was added (30 mL) and the suspension stirred at 20–25° C. for about 2 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 70–75° C. for 43 h. This afforded 4.52 g of anhydrous ziprasidone hydrochloride. The material contained 3.1% and 0.26% of residual NMP and IPA, respectively as determined by NMR.
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and methyl isobutyl ketone (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of methyl isobutyl ketone at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h. This afforded 5.25 g of anhydrous ziprasidone hydrochloride. The material contained 0.52% of residual methyl isobutyl ketone, as determined by NMR.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In glass-lined reactor placed 21.1 Kg (96.34 mole) of 3-piperazinylbenzo[d]isothiazole; 31 kg (134.7 moles) of 6-chloro-5-(2-chloroethyl)indolin-2-one; 1.1 kg of potassium iodide; 20.0 kg (111.92 mole) of potassium carbonate and 63.2 lit of sulfolane. The contents of the flask were initially heated to 75° C. to 80° C. for 2 hrs. Then temperature was raised to 95° C. to 100° C. and stirred till completion of the reaction. After completion of the reaction 210 lit of DM water was added to the reaction mixture and stirred. The product was filtered off and washed with water and dried to obtain 29.75 kg of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one (Ziprasidone).
Quantity
21.1 kg
Type
reactant
Reaction Step One
Quantity
31 kg
Type
reactant
Reaction Step Two
Quantity
20 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.1 kg
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

In a 50 ml 3 necked round bottom flask there were placed 1 gram (4.56 mmol) of 3-piperazinylbenzo[d]isothiazole; 1.25 grams (5.43 mmol) of 6-chloro-5-(2-chloroethyl)indolin-2-one; 50 mg of potassium iodide; 0.82 gram (5.94 mmol) of potassium carbonate and 3 ml of sulfolane. The contents of the flask were heated to 95° C. to 100° C. The reaction was monitored by HPLC. After completion of the reaction, 50 ml of DM water was added to the reaction mixture and stirred. The product was filtered off and washed with water and dried to obtain 1.41 grams (75%) of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one. The crude product was purified by IPA and/or THF. The product matched the spectra of a standard NMR and showed the correct retention time by HPLC with 98.0% assay. The melting point of the compound was found to be 218° C.-220° C., and was found to conform with the melting point of 218°-220° C. as disclosed in U.S. Pat. No. 5,206,366.
[Compound]
Name
3
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
50 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
Ziprasidone
Reactant of Route 4
Ziprasidone
Reactant of Route 5
Ziprasidone
Reactant of Route 6
Ziprasidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.